

Introduction: The Significance of Substituted Indoles

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Compound of Interest

Compound Name: **4-Methoxy-6-methyl-1H-indole**

Cat. No.: **B1593297**

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The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its electron-rich nature allows for a wide range of chemical modifications, making it a versatile template for drug design.[3] Methoxy and methyl substitutions on the indole ring, in particular, are known to significantly influence the molecule's electronic properties, reactivity, and biological activity.[1][3] Methoxy groups, being electron-donating, can enhance the reactivity of the indole system, while methyl groups can modulate lipophilicity and steric interactions with biological targets.[1]

4-Methoxy-6-methyl-1H-indole is a structurally intriguing analog that combines these features. Its potential as a research chemical stems from the diverse biological activities observed in related methoxy- and methyl-substituted indoles, which include anticancer, antibacterial, and central nervous system (CNS) modulatory effects.[2][4] This guide will provide a detailed exploration of this molecule, offering a predictive profile to facilitate its synthesis and investigation in a research setting.

Physicochemical and Spectroscopic Profile

While experimental data for **4-methoxy-6-methyl-1H-indole** is not readily available, we can predict its key properties based on the known data of its structural analogs. The following table summarizes these predicted and known values.

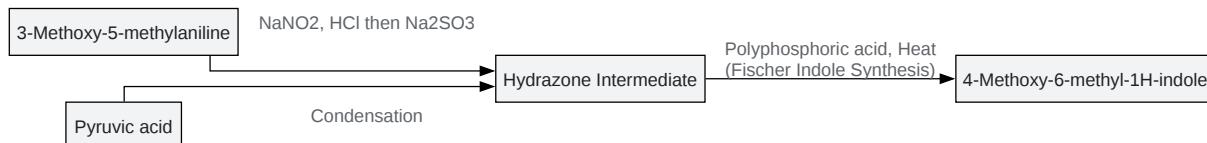
Property	Predicted/Known Value	Source (for Analogs)
Molecular Formula	C10H11NO	-
Molecular Weight	161.20 g/mol	[5]
Appearance	Likely an off-white to yellow solid	[6]
Melting Point	Estimated to be in the range of 80-120 °C	-
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform	-
¹ H NMR	Predicted shifts (ppm): δ 8.0-8.5 (NH), 6.5-7.5 (aromatic CH), 3.8-4.0 (OCH ₃), 2.3-2.5 (CH ₃)	[7][8]
¹³ C NMR	Predicted shifts (ppm): δ 150-160 (C-O), 100-140 (aromatic C), 55-60 (OCH ₃), 15-20 (CH ₃)	[8]
Mass Spectrometry	Predicted m/z: 161.08 [M] ⁺	[5]
IR Spectroscopy	Expected peaks (cm ⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch)	[8]

Proposed Synthesis of 4-Methoxy-6-methyl-1H-indole

A plausible and efficient route for the synthesis of **4-methoxy-6-methyl-1H-indole** can be devised based on well-established indole synthetic methodologies, such as the Fischer,

Bischler, or Hemetsberger syntheses.[1] A modified Fischer indole synthesis is proposed here, starting from commercially available precursors.

Proposed Synthetic Pathway



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Caption: Proposed Fischer indole synthesis of **4-Methoxy-6-methyl-1H-indole**.

Step-by-Step Experimental Protocol

Step 1: Formation of the Hydrazone Intermediate

- Dissolve 3-methoxy-5-methylaniline in a suitable acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite dropwise to form the diazonium salt.
- Reduce the diazonium salt in situ with a reducing agent like sodium sulfite to yield the corresponding hydrazine.
- React the resulting hydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the hydrazone intermediate.
- Isolate the hydrazone by filtration and wash with cold water.

Causality Behind Experimental Choices: The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[1] The use of polyphosphoric acid as the cyclizing agent is common as it acts as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures.

Step 2: Cyclization to **4-Methoxy-6-methyl-1H-indole**

- Add the dried hydrazone intermediate to polyphosphoric acid.
- Heat the mixture to 100-120 °C with stirring for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Self-Validating System: The purity of the final product can be validated through a combination of techniques including NMR spectroscopy (to confirm the structure), mass spectrometry (to confirm the molecular weight), and melting point analysis (as a measure of purity).

Reactivity and Potential Research Applications

The presence of the methoxy group at the 4-position and the methyl group at the 6-position is expected to influence the reactivity and biological profile of the indole core.

Chemical Reactivity

The electron-donating nature of the methoxy group is likely to activate the benzene portion of the indole ring towards electrophilic substitution. The C7 position would be the most probable site for such reactions. The indole nitrogen can be alkylated or acylated under appropriate basic conditions.

Potential Biological and Pharmacological Activities

Derivatives of methoxy- and methyl-substituted indoles have shown a wide range of biological activities, suggesting that **4-methoxy-6-methyl-1H-indole** could be a valuable scaffold for drug

discovery.

- Anticancer Activity: Many indole derivatives exhibit potent anticancer properties.[2] For instance, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and evaluated as antitumor agents.[2][9] The substitution pattern of **4-methoxy-6-methyl-1H-indole** makes it a candidate for investigation against various cancer cell lines.
- Antibacterial Activity: The indole scaffold is present in many natural and synthetic antibacterial agents.[2] Novel derivatives of 4,6-dimethoxy-1H-indole have demonstrated promising antibacterial activity.[2][10]
- Central Nervous System (CNS) Activity: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of many CNS-active drugs.[3] Methoxy-substituted tryptamines, such as 4-MeO-DMT, are known to interact with serotonin receptors.[11] While **4-methoxy-6-methyl-1H-indole** itself is not a tryptamine, its core structure could serve as a starting point for the synthesis of novel CNS modulators.
- Aryl Hydrocarbon Receptor (AhR) Modulation: Certain methyl- and methoxyindoles have been identified as agonists and antagonists of the human aryl hydrocarbon receptor, a ligand-activated transcription factor involved in regulating cellular responses to environmental toxins.[4]

Conclusion

4-Methoxy-6-methyl-1H-indole represents a promising yet underexplored research chemical. Based on the known chemistry and biology of related indole analogs, it is a valuable target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to begin their investigations into this molecule, from a plausible synthetic route to its potential applications in medicinal chemistry. The continued exploration of such novel indole scaffolds is crucial for the discovery of new therapeutic agents.

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